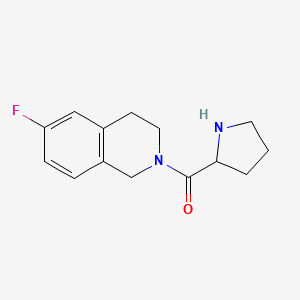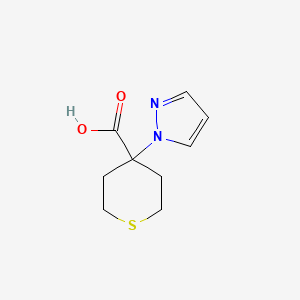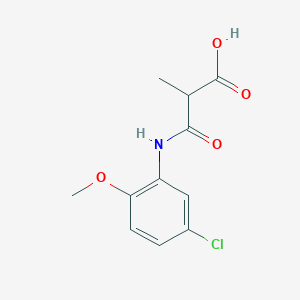
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, also known as FLIPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FLIPM is a small molecule that belongs to the class of isoquinolin-2-ylmethanone derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of PDE-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to modulate the activity of various enzymes and signaling pathways in cells, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone.
実験室実験の利点と制限
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has several advantages as a research tool, including its ability to modulate the activity of various enzymes and signaling pathways in cells. It is also a small molecule, which makes it easy to synthesize and modify. However, (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, including the development of new anticancer drugs based on its structure and activity. (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone may also have potential applications in the treatment of inflammatory and pain-related disorders, as well as neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone.
合成法
The synthesis of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone involves a multi-step process that starts with the preparation of the intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. This intermediate is then converted into the key intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinolin-2-amine, which is subsequently reacted with pyrrolidine-2-carboxylic acid to produce (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone. The overall synthesis of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the regulation of inflammation and pain. (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has also been found to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-4-3-11-9-17(7-5-10(11)8-12)14(18)13-2-1-6-16-13/h3-4,8,13,16H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAGVLJELHHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=C(C2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)





